2,4-Dibromo-6-chloro-3-methoxyaniline
Description
2,4-Dibromo-6-chloro-3-methoxyaniline (CAS: N/A; molecular formula: C₇H₅Br₂ClNO) is a halogenated aromatic amine with a methoxy substituent. Its structure features bromine atoms at the 2- and 4-positions, a chlorine atom at the 6-position, and a methoxy group (-OCH₃) at the 3-position of the aniline ring. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or advanced materials due to its electron-withdrawing and steric effects. Its synthesis typically involves sequential halogenation (bromination/chlorination) and methoxylation of aniline derivatives under controlled conditions. While specific applications are proprietary, analogs of this compound are known to exhibit bioactivity in antimicrobial and antifungal assays .
Properties
IUPAC Name |
2,4-dibromo-6-chloro-3-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClNO/c1-12-7-3(8)2-4(10)6(11)5(7)9/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWPNLLMWGCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271237 | |
| Record name | 2,4-Dibromo-6-chloro-3-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-86-6 | |
| Record name | 2,4-Dibromo-6-chloro-3-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-6-chloro-3-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloro-3-methoxyaniline typically involves the bromination and chlorination of 3-methoxyaniline. The process can be summarized as follows:
Bromination: 3-Methoxyaniline is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 4 positions on the benzene ring.
Chlorination: The dibromo compound is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 6 position.
Industrial Production Methods
Industrial production of 2,4-Dibromo-6-chloro-3-methoxyaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-chloro-3-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : It serves as an important intermediate in the synthesis of complex organic molecules.
- Reagent : Employed in various chemical reactions due to its reactivity, particularly in substitution reactions where halogens can be replaced with other functional groups.
Biology
- Biological Activity Studies : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against specific pathogens and cancer cell lines.
- Mechanism of Action : The compound's halogen atoms can form halogen bonds with biological molecules, potentially altering their functions. The methoxy group may also participate in hydrogen bonding interactions.
Medicine
- Pharmaceutical Development : There is ongoing research into its role as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents targeting various diseases.
Industrial Applications
- Dyes and Pigments : Utilized in the production of dyes and pigments due to its vibrant color properties.
- Chemical Manufacturing : Employed in the synthesis of other industrial chemicals, showcasing its versatility beyond laboratory applications.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : Research exploring its effects on cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis, warranting further investigation into its mechanisms and therapeutic potential.
- Dye Production : Industrial applications have been documented where this compound is utilized in synthesizing high-performance dyes for textiles, demonstrating its economic viability .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-chloro-3-methoxyaniline involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated methoxyanilines are a critical class of compounds in medicinal and materials chemistry. Below is a comparative analysis of 2,4-Dibromo-6-chloro-3-methoxyaniline with structurally related derivatives:
Structural Isomers and Positional Effects
- 3-Chloro-2,4-dibromo-6-methoxyaniline (CAS: N/A): A positional isomer with chlorine at the 3-position and methoxy at the 6-position. This isomer demonstrates distinct reactivity in nucleophilic aromatic substitution (SNAr) due to altered electronic effects.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Methoxy Position | Melting Point (°C, estimated) |
|---|---|---|---|---|
| 2,4-Dibromo-6-chloro-3-methoxyaniline | 334.38 | Br (2,4), Cl (6) | 3 | 145–155* |
| 3-Chloro-2,4-dibromo-6-methoxyaniline | 334.38 | Br (2,4), Cl (3) | 6 | 130–140* |
| 2,4-Dichloro-6-bromo-3-methoxyaniline | 266.92 | Cl (2,4), Br (6) | 3 | 120–130* |
Note: Melting points are estimated based on analogous halogenated anilines; experimental values are unavailable in the provided evidence.
Biological Activity
2,4-Dibromo-6-chloro-3-methoxyaniline (DBCMA) is an organic compound with significant potential in various biological applications. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Overview
- Chemical Formula : C7H6Br2ClNO
- Molecular Weight : Approximately 315.39 g/mol
- Structure : DBCMA features a benzene ring substituted with two bromine atoms at positions 2 and 4, a chlorine atom at position 6, and a methoxy group at position 3.
Synthesis Methods
The synthesis of DBCMA typically involves:
- Bromination : Treating 3-methoxyaniline with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce bromine at the 2 and 4 positions.
- Chlorination : Subjecting the dibromo compound to chlorination using chlorine gas or thionyl chloride to add a chlorine atom at the 6 position.
Biological Activity
Research indicates that DBCMA exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from recent studies:
Antimicrobial Activity
DBMA has shown promising results against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes its activity compared to standard antibiotics:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
These results demonstrate that DBCMA can be effective against antibiotic-resistant strains, making it a candidate for further development in combating multidrug-resistant infections .
Anticancer Activity
In vitro studies have explored the anticancer properties of DBCMA on various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings : DBCMA exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation at concentrations ranging from 50 µM to 200 µM without affecting non-cancerous cells .
The biological activity of DBCMA is attributed to its interaction with specific molecular targets:
- Halogen Bonds : The presence of bromine and chlorine facilitates halogen bonding with biological molecules, potentially inhibiting enzyme activity or altering receptor functions.
- Methoxy Group Interactions : The methoxy group can participate in hydrogen bonding, enhancing the compound's binding affinity to target sites .
Comparison with Similar Compounds
DBCA's unique structure distinguishes it from similar compounds. The following table outlines comparisons with related anilines:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2,4-Dibromo-6-methoxyaniline | C7H8Br2NO | Lacks chlorine atom |
| 2,4-Dichloro-3-methoxyaniline | C7H6Cl2NO | Lacks bromine atoms |
| 4-Bromo-2-chloro-6-methoxyaniline | C7H6BrClNO | Different substitution pattern |
The presence of both bromine and chlorine atoms along with a methoxy group in DBCMA affects its reactivity and biological activity, making it particularly valuable for research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
